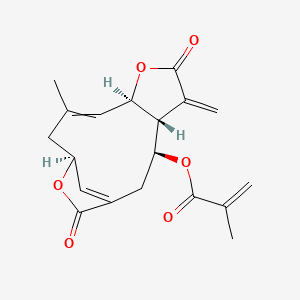

Isodeoxyelephantopin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C19H20O6 |

|---|---|

Molecular Weight |

344.4 g/mol |

IUPAC Name |

[(3S,4R,8R,12S)-10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.04,8]pentadeca-1(15),9-dien-3-yl] 2-methylprop-2-enoate |

InChI |

InChI=1S/C19H20O6/c1-9(2)17(20)24-15-8-12-7-13(23-19(12)22)5-10(3)6-14-16(15)11(4)18(21)25-14/h6-7,13-16H,1,4-5,8H2,2-3H3/t13-,14+,15-,16-/m0/s1 |

InChI Key |

JMUOPRSXUVOHFE-FZKCQIBNSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@@H]([C@H](CC3=C[C@H](C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Canonical SMILES |

CC1=CC2C(C(CC3=CC(C1)OC3=O)OC(=O)C(=C)C)C(=C)C(=O)O2 |

Origin of Product |

United States |

Foundational & Exploratory

Isodeoxyelephantopin: A Technical Guide to its Natural Sources, Isolation, and Core Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786), a sesquiterpene lactone, has garnered significant attention within the scientific community for its potent anti-cancer properties. This technical guide provides an in-depth overview of its primary natural sources, detailed methodologies for its isolation and purification, and a comprehensive examination of its core mechanisms of action, focusing on key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental protocols are provided for key assays. Visual diagrams of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the molecular interactions and research methodologies.

Natural Sources of this compound

This compound is predominantly isolated from plants belonging to the Elephantopus genus, a member of the Asteraceae family.[1][2] The primary species recognized for containing significant quantities of this bioactive compound are:

-

Elephantopus scaber Linn.: Commonly known as "Elephant's foot" or "Didancao" in traditional Chinese medicine, this medicinal herb is widely distributed across East and Southeast Asia, Africa, Australia, and South America.[1][2] It is the most frequently cited source for this compound and its isomer, deoxyelephantopin (B1239436).[1][2][3][4] The leaves, in particular, are a rich source of these sesquiterpene lactones.[5][6]

-

Elephantopus carolinianus Raeusch.: This species, also a member of the Asteraceae family, is another significant natural source of this compound and deoxyelephantopin.[1][2]

These plants have a long history of use in traditional medicine for treating a variety of ailments, including cancer, inflammation, and microbial infections.[1][4][7] The biological activities of the Elephantopus genus are largely attributed to its rich content of sesquiterpene lactones.[1]

Isolation and Purification of this compound

The isolation of this compound from its natural sources is a multi-step process involving extraction, fractionation, and chromatographic purification. The following sections detail a general protocol synthesized from various reported methods.

Extraction

The initial step involves the extraction of crude secondary metabolites from the plant material.

Protocol:

-

Plant Material Preparation: Air-dry the whole plant or specific parts (e.g., leaves) of Elephantopus scaber and grind into a coarse powder.

-

Solvent Extraction:

-

Maceration/Soxhlet Extraction: Extract the powdered plant material with a suitable organic solvent. Common solvents used include methanol (B129727), ethanol (B145695), chloroform (B151607), or ethyl acetate (B1210297).[6][8][9][10] A 70% ethanol solution has also been reported for extraction.[11]

-

Supercritical Fluid Extraction: An alternative method involves supercritical CO2 extraction with a methanol entrainer.[12]

-

-

Concentration: Concentrate the resulting extract under reduced pressure using a rotary evaporator to obtain a crude extract.

Fractionation

The crude extract is then partitioned to separate compounds based on their polarity.

Protocol:

-

Solvent-Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as petroleum ether (or n-hexane), chloroform (or dichloromethane), and ethyl acetate.[8][13] this compound is typically found in the chloroform and ethyl acetate fractions.[6]

Chromatographic Purification

The final step involves the isolation of pure this compound from the enriched fraction using chromatographic techniques.

Protocol:

-

Column Chromatography:

-

Subject the ethyl acetate or chloroform fraction to column chromatography on silica (B1680970) gel.[14]

-

Elute the column with a gradient solvent system, typically a mixture of n-hexane and ethyl acetate, with increasing polarity.[14]

-

-

Further Purification (if necessary):

-

Fractions containing this compound can be further purified using preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

A reverse-phase HPLC (RP-HPLC) method using a C18 column with a mobile phase of water:acetonitrile:2-propanol (66:20:14, v/v/v) and UV detection at 210 nm has been developed for the quantitative analysis of deoxyelephantopin and this compound.[15]

-

-

Crystallization: The purified this compound can be crystallized from a suitable solvent, such as methanol, to obtain pure crystals.

Quantitative Data

The yield of this compound can vary depending on the plant source, geographical location, time of harvest, and the extraction and purification methods employed.

| Plant Source | Plant Part | Extraction/Isolation Method | Yield | Reference |

| Elephantopus scaber | Leaves | Chloroform extraction, recrystallized from methanol | 0.035% (of a crystalline mixture likely containing this compound) | [7] |

| Elephantopus scaber | Leaves | Methanol extraction, RP-HPLC for quantification | LOD: 0.151 µg/mL, LOQ: 0.457 µg/mL | [15] |

LOD: Limit of Detection, LOQ: Limit of Quantification

Core Mechanisms of Action

This compound exerts its anti-cancer effects through the modulation of multiple signaling pathways, primarily leading to cell cycle arrest and apoptosis.

Induction of G2/M Cell Cycle Arrest

This compound has been shown to induce cell cycle arrest at the G2/M phase in various cancer cell lines, including breast and lung carcinoma cells.[6] This prevents the cells from entering mitosis and subsequently leads to apoptosis.

Signaling Pathway:

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of inflammation, immunity, cell proliferation, and survival. Its constitutive activation is a hallmark of many cancers. This compound has been reported to inhibit the NF-κB signaling pathway.[1]

Signaling Pathway:

Inhibition of STAT3 Signaling Pathway

Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor that is aberrantly activated in many cancers, promoting cell proliferation and survival. This compound has been shown to inhibit the STAT3 signaling pathway by blocking its phosphorylation.[3]

Signaling Pathway:

Induction of Caspase-3-Mediated Apoptosis

The culmination of cell cycle arrest and inhibition of pro-survival pathways by this compound is the induction of apoptosis, or programmed cell death. A key executioner in this process is caspase-3.

Signaling Pathway:

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Experimental Workflow:

References

- 1. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. antibody-creativebiolabs.com [antibody-creativebiolabs.com]

- 3. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. gsconlinepress.com [gsconlinepress.com]

- 7. "The isolation and identification of sesquiterpene lactones in Elephant" by Ann Maureen E. Ramirez [ukdr.uplb.edu.ph]

- 8. researchgate.net [researchgate.net]

- 9. internationalscholarsjournals.org [internationalscholarsjournals.org]

- 10. Potential of Bioactive Compound from Elephantopus scaber Linn. LEAF as Anti-Cancer Through in Silico Test [jmchemsci.com]

- 11. asianjtm.syphu.edu.cn [asianjtm.syphu.edu.cn]

- 12. CN102178717A - Method for preparing elephantopus scaber total lactone in elephantopus scaber - Google Patents [patents.google.com]

- 13. Bioactivities of Compounds from Elephantopus scaber, an Ethnomedicinal Plant from Southwest China - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. derpharmachemica.com [derpharmachemica.com]

Isodeoxyelephantopin: A Technical Guide on its Physical, Chemical, and Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin is a naturally occurring sesquiterpene lactone isolated from the medicinal plant Elephantopus scaber.[1][2] As a member of the germacranolide subclass, it has garnered significant scientific interest for its potent biological activities, particularly its anti-inflammatory and anti-cancer properties. This document provides a comprehensive overview of the physical, chemical, and biological characteristics of this compound, along with detailed experimental methodologies relevant to its study. All quantitative data are summarized for clarity, and key molecular pathways and experimental workflows are visually represented.

Physicochemical Properties

This compound presents as a white to off-white solid.[3] Its core structure is a tricyclic system containing two lactone rings and a methacryloyloxy side chain, which are crucial for its biological activity.

Identification and Structural Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₀O₆ | [2][4] |

| Molecular Weight | 344.36 g/mol | [3][4] |

| CAS Number | 38927-54-7 | [3] |

| IUPAC Name | (10-methyl-5-methylidene-6,14-dioxo-7,13-dioxatricyclo[10.2.1.0⁴,⁸]pentadeca-1(15),9-dien-3-yl) 2-methylprop-2-enoate | |

| Synonyms | Deoxy-elephantopin, NSC 259726 | |

| Appearance | Solid, White to off-white | [3] |

Computed Physicochemical Data

The following properties have been computationally predicted and are provided for reference.

| Property | Value | Source(s) |

| XLogP3-AA | 2.4 | |

| Hydrogen Bond Donor Count | 0 | |

| Hydrogen Bond Acceptor Count | 6 | |

| Rotatable Bond Count | 3 | |

| Exact Mass | 344.12598835 Da | |

| Topological Polar Surface Area | 78.9 Ų | |

| Complexity | 741 | [5] |

Solubility

| Solvent | Solubility | Notes | Source(s) |

| DMSO | 55 mg/mL (159.72 mM) | Sonication is recommended for dissolution. | [3] |

Spectral Properties

1.4.1. Infrared (IR) Spectroscopy The IR spectrum of this compound is expected to show characteristic absorption bands for its principal functional groups.

-

~3100-3000 cm⁻¹: C-H stretching vibrations for the sp² carbons of the alkene and α,β-unsaturated lactone moieties.

-

~3000-2850 cm⁻¹: C-H stretching vibrations for the sp³ carbons of the aliphatic rings.

-

~1770-1750 cm⁻¹: A strong C=O stretching band characteristic of the γ-lactone ring.

-

~1735-1715 cm⁻¹: A strong C=O stretching band from the α,β-unsaturated ester side chain.

-

~1680-1640 cm⁻¹: C=C stretching vibrations from the exocyclic methylene (B1212753) groups and the methacrylate (B99206) moiety.[6]

-

~1250-1050 cm⁻¹: Strong C-O stretching bands associated with the lactone and ester functional groups.[7]

1.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H-NMR: The proton NMR spectrum would be complex, with signals expected in the following regions:

-

δ 5.5-6.5 ppm: Signals corresponding to the vinyl protons on the exocyclic methylene groups and the methacrylate side chain.

-

δ 4.0-5.5 ppm: Protons on carbons bearing oxygen (e.g., H-6, H-8).

-

δ 1.5-3.0 ppm: A complex region of overlapping signals from the aliphatic protons on the fused ring system.

-

δ ~1.9 ppm: A signal for the methyl protons of the methacrylate group.

-

-

¹³C-NMR: The carbon NMR spectrum would show 19 distinct signals:

-

δ ~170-180 ppm: Carbonyl carbons of the lactone and ester groups.

-

δ ~120-145 ppm: sp² carbons of the C=C double bonds.

-

δ ~60-80 ppm: sp³ carbons bonded to oxygen.

-

δ ~20-60 ppm: sp³ carbons of the aliphatic framework.

-

δ ~18 ppm: The methyl carbon of the methacrylate group.

-

1.4.3. Mass Spectrometry (MS) Under Electron Impact (EI) or Electrospray Ionization (ESI), the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 344 or 345, respectively. A characteristic fragmentation pattern for sesquiterpene lactones of this type involves the loss of the side chain. A significant fragment ion would be expected at m/z 258, corresponding to the loss of methacrylic acid (86 Da) from the parent molecule.[1][8]

Biological Activity and Signaling Pathways

This compound exerts its biological effects by modulating multiple critical signaling pathways, primarily through the induction of oxidative stress. It is known to induce the generation of Reactive Oxygen Species (ROS), which subsequently triggers several downstream cascades.[9]

ROS-Mediated JNK Pathway Activation

This compound inhibits the enzyme Thioredoxin Reductase 1 (TrxR1), a key regulator of cellular redox balance.[10] This inhibition leads to a significant increase in intracellular ROS levels. Elevated ROS acts as a signaling molecule to activate the c-Jun N-terminal kinase (JNK) signaling pathway, a member of the Mitogen-Activated Protein Kinase (MAPK) family, which in turn promotes apoptotic cell death in cancer cells.[1][10]

Nrf2-p62-Keap1 Autophagy Pathway

This compound induces the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2).[11] In the nucleus, Nrf2 activates the transcription of its target genes, including p62/SQSTM1. The newly synthesized p62 protein can then competitively bind to Keap1, the primary negative regulator of Nrf2. This binding releases Nrf2 from Keap1-mediated degradation, creating a positive feedback loop that sustains Nrf2 activation and promotes protective autophagy in cancer cells.[11][12]

Inhibition of NF-κB Pathway

The transcription factor Nuclear Factor-kappa B (NF-κB) is a key regulator of inflammation and cell survival. In many cancer cells, NF-κB is constitutively active. This compound has been shown to be a potent inhibitor of the NF-κB pathway. It prevents the degradation of the inhibitory protein IκBα, thereby sequestering the active p65/p50 NF-κB dimer in the cytoplasm and preventing its translocation to the nucleus to activate pro-inflammatory and anti-apoptotic gene transcription.[9]

References

- 1. LC-ToF-ESI-MS Patterns of Hirsutinolide-like Sesquiterpenoids Present in the Elephantopus mollis Kunth Extract and Chemophenetic Significance of Its Chemical Constituents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iipseries.org [iipseries.org]

- 3. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]

- 4. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. IR _2007 [uanlch.vscht.cz]

- 6. Ch13 - Sample IR spectra [chem.ucalgary.ca]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. ekwan.github.io [ekwan.github.io]

- 10. column-chromatography.com [column-chromatography.com]

- 11. researchgate.net [researchgate.net]

- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

The Biosynthesis of Isodeoxyelephantopin in Elephantopus scaber: A Technical Guide for Researchers

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (B1158786), a germacranolide sesquiterpene lactone isolated from Elephantopus scaber, has garnered significant attention for its potent anticancer activities. Understanding its biosynthetic pathway is paramount for ensuring a sustainable supply through metabolic engineering and for the discovery of novel derivatives with enhanced therapeutic properties. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the key enzymatic steps from the central precursor, farnesyl pyrophosphate. While the early stages of the pathway leading to the formation of the germacranolide scaffold are well-established in related Asteraceae species, the terminal steps leading to this compound in Elephantopus scaber are presented here as a chemically plausible hypothesis based on known enzymatic reactions. This document summarizes available quantitative data, provides detailed experimental protocols for the characterization of key enzyme families, and visualizes the biosynthetic and experimental workflows using logical diagrams.

Introduction

Elephantopus scaber L., a member of the Asteraceae family, is a medicinal plant with a rich history in traditional medicine. Its therapeutic effects are largely attributed to a class of secondary metabolites known as sesquiterpene lactones, with this compound and its isomer deoxyelephantopin (B1239436) being major bioactive constituents. These compounds exhibit a range of pharmacological activities, including potent cytotoxic effects against various cancer cell lines. The complexity of their chemical structures makes total synthesis challenging and economically unviable for large-scale production. Therefore, elucidating the biosynthetic pathway is a critical step towards developing biotechnological production platforms, such as heterologous expression in microbial or plant systems.

This guide delineates the proposed multi-step enzymatic conversion of the ubiquitous isoprenoid precursor, farnesyl pyrophosphate (FPP), into the intricate structure of this compound.

The Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to follow the well-established pathway of germacranolide sesquiterpene lactones, which can be divided into three main stages:

-

Stage 1: Formation of the Germacrene A Scaffold. This initial stage involves the cyclization of the linear C15 precursor, farnesyl pyrophosphate (FPP), to form the foundational germacrene A skeleton.

-

Stage 2: Oxidation and Lactonization to Costunolide (B1669451). A series of oxidative modifications of germacrene A, catalyzed by cytochrome P450 monooxygenases, leads to the formation of the key intermediate, costunolide, which features the characteristic γ-lactone ring.

-

Stage 3: Hypothetical Tailoring of Costunolide to this compound. This final stage involves a series of proposed hydroxylation and acylation reactions that decorate the costunolide core to yield this compound. The enzymes responsible for these steps in Elephantopus scaber have yet to be empirically identified and characterized.

The proposed enzymatic steps are detailed below:

Key Enzymes and Reactions

-

Germacrene A Synthase (GAS): This enzyme catalyzes the committed step in the pathway, the cyclization of FPP to (+)-germacrene A.[1]

-

Germacrene A Oxidase (GAO): A cytochrome P450 monooxygenase (typically from the CYP71AV family) that catalyzes the three-step oxidation of the C12-methyl group of germacrene A to a carboxylic acid, forming germacrene A acid.[1][2]

-

Costunolide Synthase (COS): Another cytochrome P450 enzyme (often from the CYP71BL family) that hydroxylates germacrene A acid at the C6α position, which is followed by a spontaneous dehydration to form the lactone ring of costunolide.[3]

-

Hypothetical Hydroxylases and Acyltransferases: The conversion of costunolide to this compound requires further modifications. Based on the structure of this compound, this would likely involve:

-

Hydroxylation at C8: Catalyzed by a putative cytochrome P450 monooxygenase.

-

Epoxidation of the C4-C5 double bond: Also likely catalyzed by a cytochrome P450.

-

Acylation at C8: An acyltransferase would be required to add the methacryloyl group. The direct precursor for this group is likely methacryloyl-CoA.

-

The proposed biosynthetic pathway is illustrated in the diagram below.

Caption: Proposed biosynthesis pathway of this compound.

Quantitative Data

Direct quantitative data for the enzymes in the this compound pathway from Elephantopus scaber are not yet available. However, kinetic parameters for homologous enzymes from other Asteraceae species provide valuable benchmarks.

| Enzyme | Source Organism | Substrate | K_m (µM) | k_cat (s⁻¹) | Optimal pH | Reference |

| Germacrene A Synthase | Cichorium intybus | FPP | 6.6 | N/A | 6.7 | [4] |

| Germacrene A Synthase (CiGASsh) | Cichorium intybus | FPP | 3.2 | ~0.006 | N/A | [5] |

| Germacrene A Synthase (CiGASlo) | Cichorium intybus | FPP | 6.9 | ~0.004 | 6.8 | [5] |

Note: N/A indicates data not available in the cited literature. k_cat values are estimated from V_max where possible.

Quantitative analysis of this compound and its isomer deoxyelephantopin in Elephantopus scaber has been performed using RP-HPLC.[6][7]

| Compound | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Reference |

| Deoxyelephantopin | 0.251 - 1.506 | 0.094 | 0.285 | [7] |

| This compound | 0.516 - 3.096 | 0.151 | 0.457 | [7] |

Experimental Protocols

The identification and characterization of the enzymes involved in this compound biosynthesis would rely on a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Identification of Candidate Genes

A transcriptomics-based approach is a powerful tool for identifying candidate genes.

Caption: Workflow for identifying biosynthetic genes.

Functional Characterization of a Putative Germacrene A Synthase (GAS)

4.2.1. Heterologous Expression in E. coli

-

Vector Construction: Amplify the full-length coding sequence of the candidate GAS gene and clone it into a pET-based expression vector (e.g., pET28a) with an N-terminal His-tag.

-

Transformation: Transform the expression construct into an E. coli expression strain (e.g., BL21(DE3)).

-

Protein Expression:

-

Grow a 5 mL overnight culture in LB medium with the appropriate antibiotic at 37°C.

-

Inoculate 500 mL of LB medium with the overnight culture and grow at 37°C to an OD_600 of 0.6-0.8.

-

Induce protein expression with 0.5 mM IPTG and incubate for 16-20 hours at 18°C.

-

-

Protein Purification:

-

Harvest the cells by centrifugation and resuspend in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM DTT).

-

Lyse the cells by sonication and clarify the lysate by centrifugation.

-

Purify the His-tagged protein from the supernatant using a Ni-NTA affinity column according to the manufacturer's instructions.

-

Elute the protein with a high concentration of imidazole (e.g., 250 mM).

-

Desalt the purified protein into an assay buffer (e.g., 25 mM HEPES pH 7.2, 100 mM KCl, 10% glycerol).

-

4.2.2. In Vitro Enzyme Assay

-

Reaction Mixture: Prepare a 500 µL reaction mixture in a glass vial containing:

-

Assay buffer (25 mM HEPES pH 7.2, 10 mM MgCl₂, 5 mM DTT)

-

5-10 µg of purified GAS enzyme

-

-

Reaction Initiation: Start the reaction by adding FPP to a final concentration of 50 µM.

-

Incubation: Overlay the reaction with 500 µL of n-hexane and incubate at 30°C for 1-2 hours.

-

Product Extraction: Vortex the vial to stop the reaction and extract the sesquiterpene products into the hexane (B92381) layer.

-

Analysis: Analyze the hexane extract by GC-MS. The identity of germacrene A can be confirmed by its mass spectrum and retention index, and by its thermal rearrangement to β-elemene at elevated injector temperatures.

Functional Characterization of a Putative Cytochrome P450 (e.g., GAO or COS)

4.3.1. Heterologous Expression in Saccharomyces cerevisiae

-

Vector Construction: Clone the candidate P450 gene and a cytochrome P450 reductase (CPR) from E. scaber or a related species into a yeast expression vector (e.g., pESC-URA).

-

Yeast Transformation: Transform the expression construct into a suitable yeast strain (e.g., WAT11).

-

In Vivo Assay (Pathway Reconstitution):

-

If characterizing GAO, co-express the putative GAO with a known GAS.

-

If characterizing COS, co-express the putative COS with known GAS and GAO.

-

-

Cultivation and Induction:

-

Grow the transformed yeast in a selective medium with glucose.

-

Induce gene expression by transferring the cells to a medium containing galactose.

-

-

Metabolite Extraction and Analysis:

-

After 48-72 hours of induction, extract the metabolites from the yeast culture with ethyl acetate.

-

Analyze the extract by GC-MS and LC-MS to identify the reaction products.

-

4.3.2. In Vitro Enzyme Assay with Microsomes

-

Microsome Preparation:

-

Grow a larger scale culture of the P450-expressing yeast.

-

Harvest the cells and mechanically disrupt them (e.g., with glass beads).

-

Isolate the microsomal fraction by differential centrifugation.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing microsomal protein, assay buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.5), and the substrate (germacrene A for GAO, germacrene A acid for COS).

-

Initiate the reaction by adding an NADPH-regenerating system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).

-

Incubate at 30°C for 1-2 hours.

-

Stop the reaction and extract the products for LC-MS analysis.

-

Caption: Workflow for P450 enzyme characterization.

Conclusion and Future Directions

The biosynthesis of this compound in Elephantopus scaber is proposed to proceed through the conserved germacranolide pathway, with costunolide as a key intermediate. While the early steps involving GAS, GAO, and COS are well-understood in other members of the Asteraceae family, the subsequent tailoring enzymes that produce this compound remain to be discovered. The recent completion of the E. scaber chloroplast genome is a step towards a full genome and transcriptome analysis, which will be instrumental in identifying the genes encoding these missing enzymes.[8][9]

Future research should focus on:

-

Transcriptome Sequencing: Performing RNA-seq on the glandular trichomes of E. scaber, the likely site of sesquiterpene lactone biosynthesis, to identify candidate P450s and acyltransferases.

-

Functional Genomics: Characterizing these candidate genes through heterologous expression and in vitro/in vivo assays.

-

Metabolic Engineering: Reconstituting the complete biosynthetic pathway in a microbial or plant host to enable sustainable production of this compound and its derivatives.

The elucidation and reconstitution of this pathway will not only provide a means for the sustainable production of this valuable pharmaceutical but will also open avenues for synthetic biology approaches to generate novel analogues with potentially improved efficacy and reduced toxicity.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Biochemical Conservation and Evolution of Germacrene A Oxidase in Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of Costunolide, Dihydrocostunolide, and Leucodin. Demonstration of Cytochrome P450-Catalyzed Formation of the Lactone Ring Present in Sesquiterpene Lactones of Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 4. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isolation and Characterization of Two Germacrene A Synthase cDNA Clones from Chicory - PMC [pmc.ncbi.nlm.nih.gov]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. researchgate.net [researchgate.net]

- 9. The complete chloroplast genome of Elephantopus scaber L. (Vernonioideae, Asteraceae), a useful ethnomedicinal plant in asia - PMC [pmc.ncbi.nlm.nih.gov]

Isodeoxyelephantopin: A Technical Overview of its Molecular Properties and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin, a naturally occurring sesquiterpene lactone, has garnered significant attention in the scientific community for its potent biological activities, particularly its anti-cancer properties. This technical guide provides a comprehensive overview of the molecular characteristics of this compound, detailed experimental protocols for its study, and an in-depth look at the key signaling pathways it modulates.

Core Molecular Data

This compound is characterized by the following molecular formula and weight:

| Property | Value | Citation |

| Molecular Formula | C₁₉H₂₀O₆ | [1][2] |

| Molecular Weight | 344.36 g/mol | [2][3][4] |

| CAS Number | 38927-54-7 | [2][3] |

Physicochemical Properties

| Property | Value | Citation |

| Appearance | White to off-white solid | [3] |

| Purity | ≥95% (LC/MS-ELSD) | [2] |

| Solubility | Soluble in DMSO (55 mg/mL, 159.72 mM) | [4] |

Biological Activity and Mechanism of Action

This compound exhibits a range of biological effects, with its anti-cancer activity being the most extensively studied. The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS). These effects are mediated through the modulation of key cellular signaling pathways, most notably the NF-κB and STAT3 pathways.[5][6][7][8][9]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cell lines.

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate for 24 hours.

-

Treat the cells with varying concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]

-

Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan (B1609692) crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of this compound on the cell cycle distribution.

Protocol:

-

Treat cells with this compound for a specified time.

-

Harvest the cells and wash with ice-cold PBS.

-

Fix the cells in 70% cold ethanol (B145695) and store at -20°C overnight.[12]

-

Wash the cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.[13]

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.[12][14][15]

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to quantify the induction of apoptosis by this compound.

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest the cells and wash them twice with cold PBS.[16]

-

Resuspend the cells in 1X Annexin V binding buffer.[17]

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[16]

-

Incubate for 15 minutes at room temperature in the dark.[17]

-

Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[18]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) to detect intracellular ROS levels.

Protocol:

-

Culture cells in a 96-well plate.

-

Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

-

Wash the cells with PBS to remove excess probe.

-

Treat the cells with this compound.

-

Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader.[19]

Western Blot Analysis

This technique is used to detect changes in the expression and phosphorylation of proteins involved in signaling pathways affected by this compound.

Protocol:

-

Treat cells with this compound and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[20][21]

-

Determine the protein concentration of the lysates using a BCA assay.[21]

-

Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel.[20]

-

Transfer the separated proteins to a PVDF membrane.[20]

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]

-

Incubate the membrane with primary antibodies overnight at 4°C. Examples of relevant primary antibodies include those against p-NF-κB p65, total NF-κB p65, p-STAT3, total STAT3, and β-actin (as a loading control).[20][21][22]

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[21]

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[20]

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound.

Caption: this compound inhibits the NF-κB signaling pathway.

Caption: this compound inhibits the STAT3 signaling pathway.

References

- 1. This compound | C19H20O6 | CID 99904 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Lifeasible [lifeasible.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | NF-κB | Reactive Oxygen Species | TargetMol [targetmol.com]

- 5. mdpi.com [mdpi.com]

- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cancer.wisc.edu [cancer.wisc.edu]

- 13. Flow cytometry with PI staining | Abcam [abcam.com]

- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. revvity.com [revvity.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. kumc.edu [kumc.edu]

- 18. ucl.ac.uk [ucl.ac.uk]

- 19. youtube.com [youtube.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. Targeting Nrf2 and NF-κB Signaling Pathways in Inflammatory Pain: The Role of Polyphenols from Thinned Apples - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Preliminary Bioactivity of Isodeoxyelephantopin

Authored for: Researchers, Scientists, and Drug Development Professionals

December 4, 2025

Abstract

Isodeoxyelephantopin (IDET), a naturally occurring sesquiterpene lactone primarily isolated from Elephantopus scaber and Elephantopus carolinianus, has garnered significant attention for its diverse pharmacological potential.[1] These plants have a history of use in traditional medicine for treating a variety of ailments, including inflammation, fever, and cancer.[1][2][3] This technical guide provides a comprehensive overview of the preliminary bioactivity screening of IDET, with a specific focus on its anticancer, anti-inflammatory, and antimicrobial properties. It consolidates quantitative data, details key experimental methodologies, and visualizes the molecular pathways and workflows involved to support further research and development of IDET as a potential therapeutic agent.

Anticancer Activity of this compound

IDET exhibits potent cytotoxic activity against a range of human cancer cell lines while showing lower toxicity towards normal cells, highlighting its potential as a selective anticancer agent.[1][4] Its mechanisms of action are multifaceted, involving the induction of apoptosis, cell cycle arrest, and the modulation of critical signaling pathways that are often deregulated in cancer.[1][5][6]

Cytotoxicity Data

The cytotoxic efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (h) | Reference |

| CNE1 | Nasopharyngeal Carcinoma | 4 - 12 (Induces G2/M Arrest) | Not Specified | [5] |

| SUNE1 | Nasopharyngeal Carcinoma | 4 - 12 (Induces G2/M Arrest) | Not Specified | [5] |

| T47D | Breast Cancer | ~3.8 (1.3 µg/mL) | Not Specified | [1][5] |

| A549 | Lung Cancer | ~30.5 (10.46 µg/mL) | 48 | [5] |

| MDA-MB-231 | Breast Cancer | 10 - 25 (Induces Sub-G1/G2M Arrest) | Not Specified | [5] |

Note: IC50 values can vary based on the specific experimental conditions, such as the assay used and the incubation time.

Key Signaling Pathways in Anticancer Action

IDET exerts its anticancer effects by targeting multiple signaling pathways crucial for cancer cell survival and proliferation.[1][7]

-

ROS-Mediated JNK Pathway Activation : IDET has been shown to increase cellular levels of reactive oxygen species (ROS) by inhibiting thioredoxin reductase 1 (TrxR1).[8] This oxidative stress leads to the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, a critical regulator of apoptosis.[8]

-

NF-κB Pathway Inhibition : The transcription factor NF-κB plays a pivotal role in promoting cancer cell proliferation and survival.[7] IDET suppresses the activation of NF-κB, thereby downregulating the expression of anti-apoptotic and proliferative genes.[5][9][10]

-

Nrf2 Signaling Modulation : In some contexts, IDET can activate the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[11] However, this can sometimes lead to protective autophagy in cancer cells, suggesting that co-treatment with autophagy inhibitors may enhance IDET's efficacy.[11]

Caption: IDET's multi-targeted anticancer signaling pathways.

Experimental Protocol: Cytotoxicity Assay (MTT-Based)

This protocol outlines the determination of IDET's cytotoxicity using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell metabolic activity.

-

Cell Seeding : Plate cancer cells in a 96-well microplate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of this compound in culture medium. After incubation, remove the old medium from the wells and add 100 µL of the various concentrations of IDET. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

-

Incubation : Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization : Carefully remove the medium and add 150 µL of a solubilizing agent, such as DMSO or isopropanol (B130326) with 0.04 N HCl, to each well to dissolve the formazan crystals.

-

Data Acquisition : Shake the plate gently for 10-15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Analysis : Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of numerous diseases, including cancer.[10] IDET and its parent compound, Deoxyelephantopin (DET), have demonstrated significant anti-inflammatory properties.[7][12]

Anti-inflammatory Data

The primary mechanism for IDET's anti-inflammatory effect is the inhibition of the NF-κB pathway, which in turn reduces the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[10][13]

| Assay | Cell Line | Effect | Reference |

| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 Macrophages | Significant inhibition | [13] |

| Pro-inflammatory Cytokines (TNF-α, IL-1β) | LPS-stimulated BV-2 Microglia | Significant reduction | [13] |

| Prostaglandin E2 (PGE₂) Production | LPS-stimulated BV-2 Microglia | Significant inhibition | [13] |

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This protocol measures the effect of IDET on the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells. NO concentration is indirectly measured by quantifying its stable end-product, nitrite (B80452), using the Griess reagent.[14][15]

-

Cell Culture : Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 × 10⁵ cells/mL and allow them to adhere for 12-24 hours.[15]

-

Treatment : Pre-treat the cells with various non-toxic concentrations of IDET for 1-2 hours.

-

Stimulation : Induce an inflammatory response by adding LPS (e.g., 100 ng/mL) to the wells.[14] Include wells with cells only (negative control) and cells with LPS only (positive control).

-

Incubation : Incubate the plate for 24 hours at 37°C and 5% CO₂.

-

Nitrite Measurement :

-

Collect 50-100 µL of the culture supernatant from each well.

-

Add an equal volume of Griess Reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% H₃PO₄) to the supernatant.[15][16]

-

Incubate in the dark at room temperature for 10-15 minutes.

-

-

Data Acquisition : Measure the absorbance at 550 nm. The intensity of the resulting pink/purple color is proportional to the nitrite concentration.

-

Analysis : Generate a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each IDET concentration compared to the LPS-only control.

Antimicrobial Activity

Sesquiterpene lactones are known for their broad biological activities, which include antimicrobial effects.[4] While IDET is reported to have anti-bacterial properties, detailed quantitative data, such as Minimum Inhibitory Concentration (MIC) values against specific pathogens, are less prevalent in publicly accessible literature, indicating an area ripe for further investigation.[5][7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes the broth microdilution method to determine the lowest concentration of IDET that visibly inhibits the growth of a specific microorganism.[17][18][19]

-

Inoculum Preparation : Culture the target bacterium (e.g., E. coli, S. aureus) overnight in a suitable broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized inoculum of approximately 5 × 10⁵ colony-forming units (CFU)/mL.[18][20]

-

Compound Dilution : In a 96-well microplate, perform a two-fold serial dilution of IDET in the broth. For example, add 100 µL of broth to wells 2 through 11. Add 200 µL of the starting IDET concentration to well 1. Transfer 100 µL from well 1 to well 2, mix, and repeat this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (broth only).

-

Inoculation : Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

-

Incubation : Cover the plate and incubate at 37°C for 16-24 hours.[18]

-

MIC Determination : After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of IDET in a well with no visible bacterial growth. The results can be confirmed by measuring the optical density at 600 nm.

General Workflow for Bioactivity Screening

The preliminary screening of a natural product like this compound follows a logical progression from initial activity assessment to deeper mechanistic studies.

Caption: A generalized workflow for natural product bioactivity screening.

Conclusion and Future Directions

This compound is a promising natural compound with significant, multi-faceted bioactivity.[1] Its potent anticancer and anti-inflammatory effects, underpinned by its ability to modulate key cellular signaling pathways such as NF-κB and JNK, make it a strong candidate for further drug development.[1][7][8] Future research should focus on obtaining more extensive quantitative data, particularly for its antimicrobial properties, and conducting in vivo studies to validate the in vitro findings and assess its safety and efficacy in preclinical models.[1] The detailed protocols and compiled data in this guide serve as a foundational resource for scientists dedicated to exploring the therapeutic potential of this compelling molecule.

References

- 1. mdpi.com [mdpi.com]

- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [PDF] Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. This compound induces protective autophagy in lung cancer cells via Nrf2-p62-keap1 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Deoxyelephantopin decreases the release of inflammatory cytokines in macrophage associated with attenuation of aerobic glycolysis via modulation of PKM2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Frontiers | Anti-neuroinflammatory Activity of Elephantopus scaber L. via Activation of Nrf2/HO-1 Signaling and Inhibition of p38 MAPK Pathway in LPS-Induced Microglia BV-2 Cells [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. static.igem.wiki [static.igem.wiki]

- 18. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Preliminary Studies of Isodeoxyelephantopin's Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isodeoxyelephantopin (B1158786) (IDOE), a sesquiterpene lactone primarily isolated from plants of the Elephantopus genus, has garnered significant attention in preclinical cancer research.[1] This technical guide provides a comprehensive overview of the preliminary studies investigating its mechanism of action. This compound demonstrates potent anti-cancer activities across various cancer cell lines by modulating multiple critical signaling pathways.[2] Its multifaceted approach, involving the induction of apoptosis, cell cycle arrest, and the suppression of inflammatory pathways, positions it as a promising candidate for further drug development. This document summarizes the key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathways to facilitate a deeper understanding for research and development professionals.

Core Mechanisms of Action

Preliminary research indicates that this compound exerts its anti-cancer effects through several interconnected mechanisms:

-

Inhibition of Pro-inflammatory Signaling Pathways: A primary mechanism is the potent suppression of the NF-κB and STAT3 signaling cascades, which are crucial for cancer cell proliferation, survival, and inflammation.[2][3]

-

Induction of Oxidative Stress: IDOE has been shown to increase intracellular levels of reactive oxygen species (ROS), leading to cellular damage and apoptosis.[4][5]

-

Induction of Apoptosis: By modulating key apoptotic regulators, IDOE triggers programmed cell death through both intrinsic and extrinsic pathways.[1][2]

-

Cell Cycle Arrest: The compound effectively halts the cell cycle at various phases, primarily G2/M, preventing cancer cell proliferation.[1][6]

Data Presentation: Cytotoxicity and Cell Cycle Arrest

The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values and the effects on cell cycle distribution are summarized below.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Treatment Duration (h) | Effect on Cell Cycle | Reference |

| T47D | Breast Carcinoma | 1.3 | 48 | G2/M Arrest | [6][7] |

| A549 | Lung Carcinoma | 10.46 | 48 | G2/M Arrest | [6][7] |

| MDA-MB-231 | Triple-Negative Breast Cancer | 25 µM (~9.3 µg/mL) | 24 | Sub-G1 and G2/M Arrest | [1] |

| CNE1 | Nasopharyngeal Carcinoma | 4–12 µM (~1.5-4.4 µg/mL) | Not Specified | G2/M Arrest | [1] |

| SUNE1 | Nasopharyngeal Carcinoma | 4–12 µM (~1.5-4.4 µg/mL) | Not Specified | G2/M Arrest | [1] |

Signaling Pathways Modulated by this compound

NF-κB Signaling Pathway

This compound is a potent inhibitor of the NF-κB pathway, a key regulator of genes involved in inflammation, cell survival, and proliferation.[8] Its inhibitory action is comprehensive, affecting multiple steps in the activation cascade.

Mechanism of Inhibition:

-

Suppression of IKK: IDOE inhibits the IκBα kinase (IKK) complex.[8]

-

Prevention of IκBα Phosphorylation and Degradation: By inhibiting IKK, IDOE prevents the phosphorylation and subsequent proteasomal degradation of IκBα, the primary inhibitor of NF-κB.[2][8]

-

Inhibition of p65 Nuclear Translocation: As IκBα remains bound to the p65/p50 NF-κB dimer in the cytoplasm, its translocation to the nucleus is blocked.[8]

-

Downregulation of NF-κB Target Genes: Consequently, the expression of NF-κB-regulated genes that promote cell proliferation (e.g., Cyclin D1), prevent apoptosis (e.g., Bcl-2), and facilitate metastasis is suppressed.[8]

This suppression of NF-κB activation has been observed in response to various inflammatory stimuli, including tumor necrosis factor (TNF), interleukin-1β (IL-1β), and lipopolysaccharide (LPS).[8]

STAT3 Signaling Pathway

Constitutive activation of Signal Transducer and Activator of Transcription 3 (STAT3) is common in many cancers and drives cell proliferation and survival. This compound has been shown to effectively inhibit this pathway.[9]

Mechanism of Inhibition:

-

Inhibition of Phosphorylation: IDOE inhibits the phosphorylation of STAT3 at the critical tyrosine 705 residue (Tyr705).[1][9] This phosphorylation is a prerequisite for STAT3 dimerization and activation.

-

Prevention of Nuclear Translocation: By blocking phosphorylation, IDOE prevents STAT3 dimerization and its subsequent translocation into the nucleus.[9]

-

Downregulation of STAT3 Target Genes: The inhibition of nuclear STAT3 leads to the downregulation of its target genes, including the anti-apoptotic proteins Bcl-2 and Bcl-xL, and the cell cycle regulator Cyclin D1.[3][9]

Induction of Apoptosis and Cell Cycle Arrest via ROS

This compound induces apoptosis through a mechanism involving the generation of reactive oxygen species (ROS).[4][10] This creates a state of oxidative stress that triggers downstream apoptotic signaling.

Mechanism of Action:

-

Inhibition of Thioredoxin Reductase 1 (TrxR1): IDOE has been found to inhibit TrxR1, a key enzyme in the cellular antioxidant system.[4]

-

ROS Generation: Inhibition of TrxR1 leads to a significant increase in intracellular ROS levels.[4][10]

-

Activation of JNK Pathway: The elevated ROS activates stress-activated protein kinases such as c-Jun N-terminal kinase (JNK).[3][4]

-

Mitochondrial Dysfunction: The cascade leads to the dissipation of the mitochondrial membrane potential and modulation of Bcl-2 family proteins, favoring pro-apoptotic members like Bax over anti-apoptotic ones like Bcl-2.[1][3]

-

Caspase Activation: This intrinsic apoptotic pathway culminates in the activation of effector caspases, such as caspase-3, which execute programmed cell death.[6][7]

-

Cell Cycle Arrest: IDOE also induces cell cycle arrest, primarily at the G2/M phase, by downregulating key proteins like Cyclin B1.[1] This arrest prevents cancer cells from dividing and can also be a prelude to apoptosis.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are outlines of key experimental protocols used in the preliminary studies of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

-

Objective: To determine the concentration-dependent inhibitory effect of IDOE on the proliferation of cancer cells.

-

Protocol:

-

Cells (e.g., T47D, A549) are seeded in 96-well plates and allowed to adhere overnight.[7]

-

The cells are then treated with various concentrations of IDOE (or DMSO as a vehicle control) for specified time periods (e.g., 24, 48, 72 hours).[7]

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

-

The formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).

-

The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Cell viability is expressed as a percentage relative to the control, and IC50 values are calculated.

-

Cell Cycle Analysis (Flow Cytometry)

-

Objective: To analyze the distribution of cells in different phases of the cell cycle after IDOE treatment.

-

Protocol:

-

Cells are seeded and treated with IDOE at a specific concentration (e.g., IC50 value) for a designated time (e.g., 48 hours).[6]

-

Both adherent and floating cells are collected, washed with PBS, and fixed in cold 70% ethanol (B145695) overnight at -20°C.

-

The fixed cells are washed and resuspended in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases is determined using cell cycle analysis software.[6]

-

Apoptosis Analysis (Annexin V/PI Staining)

-

Objective: To quantify the percentage of apoptotic cells following IDOE treatment.

-

Protocol:

-

Cells are treated with IDOE as described for the cell cycle analysis.[7]

-

After treatment, cells are harvested, washed with cold PBS, and resuspended in Annexin V binding buffer.

-

Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark.

-

The stained cells are immediately analyzed by flow cytometry.

-

The results differentiate between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).[7]

-

Western Blot Analysis

-

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

-

Protocol:

-

Cells are treated with IDOE, and total protein is extracted using a lysis buffer.

-

Protein concentration is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA) to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies against target proteins (e.g., p-STAT3, STAT3, p-p65, p65, IκBα, Bcl-2, Caspase-3, Cyclin B1) overnight at 4°C.

-

After washing, the membrane is incubated with a corresponding HRP-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.[8]

-

Conclusion and Future Directions

The preliminary studies on this compound reveal a potent anti-cancer agent with a multi-targeted mechanism of action. Its ability to concurrently inhibit the pro-survival NF-κB and STAT3 pathways while inducing ROS-mediated apoptosis and cell cycle arrest makes it a compelling candidate for further investigation.

For drug development professionals, the following areas warrant further exploration:

-

In Vivo Efficacy and Toxicology: Comprehensive studies in animal models are needed to establish in vivo efficacy, pharmacokinetic profiles, and safety.

-

Combination Therapies: Given its mechanism, IDOE could potentially synergize with conventional chemotherapies or targeted agents. For instance, its ability to enhance cisplatin-induced cytotoxicity has already been noted.[4]

-

Target Identification and Validation: Further studies are required to precisely identify the direct molecular binding targets of this compound.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could optimize the structure of IDOE to enhance its potency, selectivity, and drug-like properties.

References

- 1. mdpi.com [mdpi.com]

- 2. Deoxyelephantopin and Its Isomer this compound: Anti-Cancer Natural Products with Multiple Modes of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound Inactivates Thioredoxin Reductase 1 and Activates ROS-Mediated JNK Signaling Pathway to Exacerbate Cisplatin Effectiveness in Human Colon Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Deoxyelephantopin and this compound as Potential Anticancer Agents with Effects on Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound from Elephantopus scaber (Didancao) induces cell cycle arrest and caspase-3-mediated apoptosis in breast carcinoma T47D cells and lung carcinoma A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound, a novel sesquiterpene lactone, potentiates apoptosis, inhibits invasion, and abolishes osteoclastogenesis through suppression of nuclear factor-kappaB (nf-kappaB) activation and nf-kappaB-regulated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

In Silico Prediction of Isodeoxyelephantopin Targets: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isodeoxyelephantopin (IDET), a sesquiterpene lactone primarily isolated from Elephantopus scaber, has demonstrated significant potential as an anticancer agent. Experimental studies have revealed its capacity to modulate multiple signaling pathways crucial for cancer cell proliferation, survival, and metastasis. This technical guide provides an in-depth overview of the in silico methodologies used to predict and characterize the molecular targets of this compound. It summarizes key quantitative data from computational studies, offers detailed experimental protocols for in silico techniques, and visualizes the complex molecular interactions and workflows. The primary focus is on the computational prediction of IDET's targets, providing a foundation for further experimental validation and rational drug design.

Predicted Molecular Targets of this compound

In silico studies, primarily molecular docking and Quantitative Structure-Activity Relationship (QSAR) analyses, have been employed to identify and characterize the interactions between this compound and its putative protein targets. These computational approaches provide valuable insights into the binding affinities and potential mechanisms of action at a molecular level.

Nuclear Factor-kappa B (NF-κB)

The NF-κB signaling pathway is a critical regulator of inflammation, immunity, and cell survival, and its aberrant activation is a hallmark of many cancers. In silico studies have identified NF-κB as a direct target of this compound.

A molecular docking study of this compound with the p50/p65 heterodimer of NF-κB (PDB ID: 1NF1) revealed a significant binding affinity.[1] The predicted docking score suggests a stable interaction, with this compound binding to key residues within the protein complex.[1] Further computational analysis has also quantified the binding energy and dissociation constant (Ki) for the interaction with the p65 subunit, reinforcing the prediction of a strong binding affinity.

Thioredoxin Reductase 1 (TrxR1)

Thioredoxin Reductase 1 is a key enzyme in the thioredoxin system, which plays a crucial role in maintaining cellular redox homeostasis. Dysregulation of TrxR1 is implicated in cancer progression and drug resistance. Molecular docking simulations have been performed to investigate the interaction between this compound and TrxR1.

Signal Transducer and Activator of Transcription 3 (STAT3)

The STAT3 signaling pathway is frequently hyperactivated in a wide range of cancers, promoting tumor cell proliferation, survival, and angiogenesis. While direct in silico binding data for this compound with STAT3 is not extensively reported in the reviewed literature, the experimental evidence of its inhibitory effect on STAT3 phosphorylation strongly suggests it as a potential target.[2] Computational studies on other sesquiterpene lactones have identified key interacting residues in the SH2 domain of STAT3, including Arg609, Ser611, Glu612, and Ser613, which are crucial for STAT3 dimerization and activation.[3][4] These findings provide a basis for future in silico investigations of this compound's interaction with STAT3.

c-Jun N-terminal Kinase (JNK) Pathway

The JNK signaling pathway, a subset of the MAPK pathway, is involved in cellular responses to stress, apoptosis, and inflammation. Experimental data indicates that this compound can activate the JNK pathway, leading to cancer cell death.[5] While specific molecular docking studies of this compound with JNK proteins are not yet widely available, virtual screening of natural product libraries against JNK1 has identified other compounds with significant inhibitory activity, providing a framework for future in silico screening of this compound.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data obtained from in silico prediction studies of this compound's interactions with its molecular targets.

Table 1: Predicted Binding Affinities of this compound with Protein Targets

| Target Protein | PDB ID | In Silico Method | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki) | Interacting Residues |

| NF-κB (p50/p65) | 1NF1 | Molecular Docking | -8.4429[1] | - | Lys122[1] |

| NF-κB (p65) | - | Molecular Docking | -6.67 | 12.86 µM | - |

| Thioredoxin Reductase 1 (TrxR1) | 3EAN | Molecular Docking | Not explicitly stated in the reviewed literature | - | - |

Table 2: QSAR Predicted Activity of this compound

| Target Pathway | In Silico Method | Predicted Activity (pIC50) |

| NF-κB Inhibition | QSAR | 62.0321 µM[5] |

Experimental Protocols: In Silico Methodologies

This section details the generalized protocols for the key in silico experiments cited in this guide. These protocols are intended to provide a foundational understanding of the methodologies used for target prediction.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of this compound to a specific protein target.

Protocol:

-

Preparation of the Receptor (Protein):

-

The 3D structure of the target protein is obtained from a protein database such as the Protein Data Bank (PDB).

-

Water molecules, co-ligands, and other heteroatoms are typically removed from the PDB file.

-

Polar hydrogen atoms are added to the protein structure.

-

Partial charges (e.g., Gasteiger charges) are assigned to the protein atoms.

-

The prepared protein structure is saved in a suitable format (e.g., PDBQT for AutoDock).

-

-

Preparation of the Ligand (this compound):

-

The 2D structure of this compound is obtained from a chemical database like PubChem.

-

The 2D structure is converted to a 3D structure using a molecular modeling software.

-

The ligand's geometry is optimized to find its lowest energy conformation.

-

Partial charges are assigned to the ligand atoms.

-

The rotatable bonds of the ligand are defined.

-

The prepared ligand structure is saved in a suitable format (e.g., PDBQT).

-

-

Grid Box Generation:

-

A 3D grid box is defined around the active site of the target protein. The size and center of the grid box are crucial for guiding the docking simulation to the region of interest.

-

-

Docking Simulation:

-

A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore the conformational space of the ligand within the defined grid box.

-

The algorithm generates a series of possible binding poses of the ligand and calculates the binding energy for each pose.

-

-

Analysis of Results:

-

The docking results are clustered based on the root-mean-square deviation (RMSD) of the ligand poses.

-

The pose with the lowest binding energy is typically considered the most favorable binding mode.

-

The interactions between the ligand and the protein (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of binding.

-

Quantitative Structure-Activity Relationship (QSAR)

QSAR is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity.

Objective: To develop a mathematical model that can predict the biological activity of this compound based on its molecular descriptors.

Protocol:

-

Data Set Preparation:

-

A dataset of structurally related compounds with experimentally determined biological activity (e.g., IC50 values for NF-κB inhibition) is collected.

-

The dataset is divided into a training set (for model development) and a test set (for model validation).

-

-

Descriptor Calculation:

-

A variety of molecular descriptors (e.g., constitutional, topological, geometrical, quantum-chemical) are calculated for each compound in the dataset.

-

-

Model Development:

-

A statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), is used to build a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable).

-

-

Model Validation:

-

The predictive power of the QSAR model is evaluated using the test set. Statistical parameters such as the squared correlation coefficient (R²), cross-validated R² (Q²), and root mean square error (RMSE) are used to assess the model's robustness and predictability.

-

-

Prediction for this compound:

-

The validated QSAR model is used to predict the biological activity of this compound by calculating its molecular descriptors and inputting them into the model equation.

-

Visualizations

The following diagrams illustrate the key signaling pathways influenced by this compound and the general workflow for in silico target prediction.

References

- 1. Natural Sesquiterpene Lactones Enhance Chemosensitivity of Tumor Cells through Redox Regulation of STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound Promotes Cell Death in Triple‐Negative Breast Cancer by Blocking STAT3 Phosphorylation and Enhancing the Effectiveness of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Unraveling Stereochemical Structure-Activity Relationships of Sesquiterpene Lactones for Inhibitory Effects on STAT3 Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Discovery of Novel c-Jun N-Terminal Kinase 1 Inhibitors from Natural Products: Integrating Artificial Intelligence with Structure-Based Virtual Screening and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Isodeoxyelephantopin and its Natural Isomer Deoxyelephantopin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isodeoxyelephantopin (IDET) and its isomer Deoxyelephantopin (DET) are sesquiterpene lactone compounds predominantly isolated from medicinal plants of the Elephantopus genus, such as Elephantopus scaber and Elephantopus carolinianus.[1][2][3] These natural products have a long history of use in traditional medicine for treating a variety of ailments, including inflammation, liver diseases, and cancer.[1][2][4] Modern scientific investigation has focused on their potent anti-inflammatory and anticancer activities. These compounds exert their biological effects by modulating multiple critical signaling pathways that are often deregulated in cancer and inflammatory diseases. This guide provides a comprehensive overview of their mechanisms of action, summarizes key quantitative data, details relevant experimental protocols, and visualizes the complex biological processes they influence.

Chemical Structure and Natural Sources

IDET and DET are germacranolide sesquiterpene lactones, characterized by a ten-membered carbocyclic ring.[1][5] Their biological activity is largely attributed to the presence of an α,β-unsaturated γ-lactone ring and an α,β-unsaturated ester. These reactive groups can form covalent bonds with nucleophilic residues, such as cysteine in proteins, thereby modulating their function.

Natural Sources: The primary natural sources for both compounds are plants from the Asteraceae family.[6] Elephantopus scaber Linn, also known as "elephant's foot," is a well-documented source and is widely distributed across Asia, Africa, Australia, and the Americas.[1][2]

Figure 1: Chemical structures of Deoxyelephantopin (DET) and this compound (IDET).[7]

Core Biological Activities and Mechanisms of Action

DET and IDET exhibit a broad spectrum of biological activities, with their anticancer and anti-inflammatory properties being the most extensively studied.[3][8] A key feature of these compounds is their ability to target multiple signaling pathways simultaneously, which is an emerging paradigm in cancer therapy to overcome drug resistance.[1][2]

Anticancer Activity

The anticancer effects of DET and IDET are mediated through the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.[3][9] They have demonstrated cytotoxicity against a wide range of human cancer cell lines, including those of the breast, lung, colon, liver, and cervix.[1][6] Notably, these compounds have shown selective cytotoxicity towards cancer cells while being less toxic to normal cells.[1]

Key Mechanisms:

-

Inhibition of NF-κB Pathway: Both compounds are potent inhibitors of the Nuclear Factor-kappa B (NF-κB) transcription factor, a master regulator of inflammation, cell survival, and proliferation.[1][10] IDET has been shown to suppress NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα.[10] This blockade inhibits the nuclear translocation of the NF-κB p65 subunit, thereby downregulating the expression of NF-κB target genes involved in anti-apoptosis (e.g., Bcl-2, Bcl-xL) and metastasis (e.g., MMP-9).[5][10]

-

Inhibition of STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another critical transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival.[1][11] DET and IDET inhibit the phosphorylation of STAT3 at tyrosine-705, which is essential for its activation and dimerization.[1][11] This leads to the downregulation of STAT3-regulated genes like Bcl-2 and Bcl-xL.[1]

-

Induction of Apoptosis: DET and IDET trigger programmed cell death through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][2] They modulate the expression of Bcl-2 family proteins, increasing the ratio of pro-apoptotic (Bax, Bad) to anti-apoptotic (Bcl-2, Bcl-xL) members.[1][6] This leads to mitochondrial dysfunction, the release of cytochrome c, and the activation of caspases-9 and -3.[1][6] They can also activate the extrinsic pathway by upregulating FasL and activating caspase-8.[1][2]

-